4-Cyano-3,5-dimethylphenylboronic acid
Overview
Description
4-Cyano-3,5-dimethylphenylboronic acid: is an organoboron compound with the molecular formula C9H10BNO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with cyano and dimethyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
4-Cyano-3,5-dimethylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 4-Cyano-3,5-dimethylphenyl group) from boron to palladium . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds . The reaction is particularly valuable due to its mild and functional group tolerant conditions, making it suitable for a wide range of applications .
Pharmacokinetics
Its stability and reactivity are crucial for its effectiveness in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components . Additionally, the reaction is typically performed in an organic solvent, and the choice of solvent can also influence the reaction outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-3,5-dimethylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-cyano-3,5-dimethylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3,5-dimethylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkene products .
Common Reagents and Conditions:
Palladium Catalyst: Palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically between 50-100°C.
Major Products: The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction .
Scientific Research Applications
Chemistry: 4-Cyano-3,5-dimethylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It is a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. It is also employed in the development of fluorescent probes and sensors for detecting specific biomolecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the manufacture of high-performance materials .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-Cyano-3,5-dimethylphenylboronic acid is unique due to the presence of both cyano and dimethyl groups on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to other phenylboronic acids, the cyano group can enhance the electron-withdrawing properties, potentially leading to different reaction outcomes and product distributions .
Properties
IUPAC Name |
(4-cyano-3,5-dimethylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJCKXRQXGIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C#N)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267605 | |
Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911210-53-2 | |
Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911210-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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